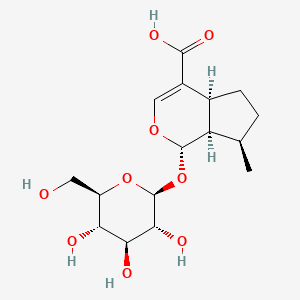

8-Epideoxyloganic acid

Vue d'ensemble

Description

L'acide 8-épidéoxyloganique est un iridoïde glycoside, un type de composé naturel présent dans diverses plantes. Il est connu pour ses propriétés bioactives, notamment ses effets anti-inflammatoires, antioxydants et analgésiques . Ce composé a suscité l'intérêt de la recherche scientifique en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'acide 8-épidéoxyloganique peut être réalisée à la fois par extraction de sources naturelles et par synthèse organique . La méthode d'extraction implique généralement l'isolement du composé à partir de plantes telles que l'Incarvillea delavayi . Les voies de synthèse peuvent impliquer des réactions organiques complexes, y compris des réactions de glycosylation et de cycloaddition, pour construire la structure iridoïde glycoside.

Méthodes de production industrielle : La production industrielle de l'acide 8-épidéoxyloganique en est encore à ses débuts. Les méthodes actuelles se concentrent sur l'optimisation des techniques d'extraction à partir de sources végétales et sur l'exploration d'approches biotechnologiques pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 8-épidéoxyloganique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer sa bioactivité.

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des réactifs de substitution tels que les halogènes . Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour assurer des rendements optimaux.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés présentant des propriétés antioxydantes et anti-inflammatoires améliorées . Ces dérivés présentent un intérêt significatif en chimie médicinale pour le développement de nouveaux agents thérapeutiques.

4. Applications de la recherche scientifique

L'acide 8-épidéoxyloganique a un large éventail d'applications de recherche scientifique :

Biologie : Étudié pour son rôle dans la modulation du stress oxydatif et de l'inflammation dans les modèles cellulaires.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 8-épidéoxyloganique implique l'activation des voies du facteur nucléaire érythroïde 2 apparenté au facteur 2 (Nrf2) et de l'hème oxygénase-1 (HO-1) . Cette activation conduit à la suppression de la production d'espèces réactives de l'oxygène (ROS) et d'oxyde nitrique (NO), réduisant ainsi le stress oxydatif et l'inflammation . De plus, il inhibe les voies des kinases de protéines activées par les mitogènes (MAPKs) et du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), ce qui entraîne une diminution de la production de cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Chemical Properties and Sources

8-Epideoxyloganic acid is derived from several plant species, including Scyphiphora hydrophyllacea and Pedicularis artselaeri. It has been identified in the herbal composition of Lamiophlomis rotata, contributing to its therapeutic potential. The compound's molecular weight is approximately 360.36 g/mol, and it possesses multiple hydroxyl groups which are crucial for its biological activity .

Biological Activities

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and modulate nitric oxide synthase (NOX) activity, which may contribute to its anti-inflammatory effects during oxidative stress. This modulation can lead to reduced inflammation in various biological models .

2. Analgesic Properties

The compound has demonstrated weak antinociceptive activity in animal models, suggesting potential applications in pain management. While its analgesic effects are not as pronounced as other compounds, its ability to influence pain pathways may warrant further investigation .

3. Antioxidant Activity

this compound has shown promising antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers in vitro. Its ability to activate the Nrf2/HO-1 signaling pathway highlights its potential as a protective agent against oxidative damage .

Table 1: Summary of Research Findings on this compound

Potential Applications

1. Pharmaceutical Development

Due to its anti-inflammatory and antioxidant properties, this compound is being explored for development into pharmaceutical agents targeting inflammatory diseases and oxidative stress-related conditions.

2. Nutraceuticals

The compound's natural occurrence in various plants positions it well for inclusion in dietary supplements aimed at enhancing immune function and reducing inflammation.

3. Cosmetic Industry

Given its antioxidant properties, there is potential for application in skincare formulations designed to combat oxidative stress and promote skin health.

Mécanisme D'action

The mechanism of action of 8-Epideoxyloganic acid involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathways . This activation leads to the suppression of reactive oxygen species (ROS) and nitric oxide (NO) generation, thereby reducing oxidative stress and inflammation . Additionally, it inhibits the mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, resulting in decreased production of proinflammatory cytokines .

Comparaison Avec Des Composés Similaires

L'acide 8-épidéoxyloganique peut être comparé à d'autres iridoïdes glycosides tels que l'ajugol, le catalpol, l'acide geniposide et le geniposide . Bien que ces composés partagent des propriétés bioactives similaires, l'acide 8-épidéoxyloganique est unique en raison de sa structure moléculaire spécifique et de ses puissants effets anti-inflammatoires et antioxydants . Cette unicité en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Activité Biologique

8-Epideoxyloganic acid, a compound classified as an iridoid glucoside, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C16H24O9

- Molecular Weight : 360.36 g/mol

- CAS Number : 88668-99-9

This compound is primarily isolated from the plant Incarvillea delavayi and Lamiophlomis rotata, which are known for their medicinal properties. The compound exhibits a purity level of approximately 99.71% when sourced from reputable suppliers .

1. Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and modulate the activity of NADPH oxidase (NOX), which are critical in inflammatory responses. This compound may serve as a potential anti-inflammatory agent during oxidative stress conditions .

2. Analgesic Properties

The compound possesses weak antinociceptive activity, indicating its potential use in pain management. While the analgesic effects are not as pronounced as other compounds, they suggest a role in pain relief mechanisms .

3. Homeostasis

Research indicates that this compound may play a role in maintaining homeostasis within biological systems, although the specific mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound exhibits radical scavenging effects, which help mitigate oxidative stress by neutralizing free radicals.

- Modulation of Immune Response : It influences leukocyte beta2 integrin expression, potentially affecting immune cell adhesion and migration .

- Inhibition of Pro-inflammatory Mediators : Studies suggest that it may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of ROS production | , , |

| Analgesic | Weak antinociceptive activity | , |

| Homeostasis | Potential role in maintaining physiological balance | , |

Case Study: Anti-inflammatory Potential

In a study investigating the effects of various iridoids, including this compound, researchers found that it significantly reduced inflammation markers in vitro. The study highlighted its ability to decrease nitric oxide (NO) levels in macrophages, suggesting a mechanism for its anti-inflammatory action .

Propriétés

IUPAC Name |

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFHNSGLYXPNG-PKUPRILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347495 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88668-99-9 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of 8-epideoxyloganic acid?

A1: Research suggests that this compound possesses analgesic, hemostatic, and anti-inflammatory properties. Studies in mice models have shown that it can significantly reduce acetic acid-induced writhing, shorten the time to homeostasis, and inhibit xylene-induced ear edema [].

Q2: From which plant sources can this compound be isolated?

A2: this compound has been isolated from various plant species, including Lamiophlomis rotata [, ], Boschniakia rossica [], and Asystasia bella []. Notably, it was identified for the first time in the Lamiophlomis genus within L. rotata [].

Q3: What is the chemical structure of this compound?

A3: this compound is an iridoid glycoside. While the provided abstracts do not offer a detailed structural formula, they mention the use of spectroscopic data analysis for structural elucidation [, ]. Further information on the structure can be found in scientific literature focusing on the isolation and characterization of iridoid glycosides.

Q4: Are there established analytical methods for quantifying this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to determine the content of this compound in Duyiwei soft capsules, a traditional Chinese medicine formulation [, ]. The method demonstrated good linearity, recovery, and reproducibility [, ].

Q5: Has any research explored methods for enhancing the extraction and purification of this compound from plant material?

A5: One study investigated the optimization of extraction and purification processes for this compound from Lamiophlomis rotata []. Researchers found that using 60% ethanol as a solvent and a macroporous resin (XDA-7) significantly improved the isolation of iridoid glycosides, including this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.